molecular formula C8H3BrCl2F2O B14760130 1-(3-Bromo-2,6-dichlorophenyl)-2,2-difluoroethanone

1-(3-Bromo-2,6-dichlorophenyl)-2,2-difluoroethanone

Cat. No.: B14760130
M. Wt: 303.91 g/mol
InChI Key: QYSWDVSIHRFNBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-2,6-dichlorophenyl)-2,2-difluoroethanone is an organic compound with the molecular formula C8H3BrCl2F2O. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a halogenated aromatic ketone. The unique combination of these halogens imparts distinct chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-2,6-dichlorophenyl)-2,2-difluoroethanone typically involves the halogenation of a suitable aromatic precursor. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process includes halogenation, acylation, and purification steps to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2,6-dichlorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted aromatic compounds with new functional groups.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids or ketones.

Scientific Research Applications

1-(3-Bromo-2,6-dichlorophenyl)-2,2-difluoroethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2,6-dichlorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The halogen atoms can form halogen bonds with proteins or enzymes, affecting their function. The carbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-2,6-dichlorophenyl)-2-fluoroethanone
  • 1-(3-Bromo-2,6-dichlorophenyl)-2-phenylethanol

Uniqueness

1-(3-Bromo-2,6-dichlorophenyl)-2,2-difluoroethanone is unique due to the presence of two fluorine atoms, which enhance its chemical stability and reactivity. The combination of bromine, chlorine, and fluorine atoms provides a distinct set of properties that differentiate it from other halogenated aromatic compounds.

Properties

Molecular Formula

C8H3BrCl2F2O

Molecular Weight

303.91 g/mol

IUPAC Name

1-(3-bromo-2,6-dichlorophenyl)-2,2-difluoroethanone

InChI

InChI=1S/C8H3BrCl2F2O/c9-3-1-2-4(10)5(6(3)11)7(14)8(12)13/h1-2,8H

InChI Key

QYSWDVSIHRFNBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(=O)C(F)F)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.